(R)-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
Description
®-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with a chloro group, a phenylethylamine moiety, and an oxadiazole ring with a trifluoromethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C16H12ClF3N4O |
|---|---|
Molecular Weight |
368.74 g/mol |
IUPAC Name |
3-chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H12ClF3N4O/c1-9(10-5-3-2-4-6-10)22-14-12(17)7-11(8-21-14)13-23-15(25-24-13)16(18,19)20/h2-9H,1H3,(H,21,22) |
InChI Key |
FODMIKQPUQMCIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=N2)C3=NOC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the chloro group can be introduced via electrophilic substitution.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Phenylethylamine Moiety: The phenylethylamine group can be introduced through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethylamine moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring.
Substitution: The chloro group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.
Medicine
In medicinal chemistry, ®-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine may be investigated for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of ®-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Chloro-N-(1-phenylethyl)-5-[5-(methyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
- ®-3-Chloro-N-(1-phenylethyl)-5-[5-(fluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
Uniqueness
The presence of the trifluoromethyl group in ®-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine may confer unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
